molecular formula C11H19NO2 B1471838 1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane CAS No. 1528698-07-8

1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane

Cat. No.: B1471838
CAS No.: 1528698-07-8
M. Wt: 197.27 g/mol
InChI Key: UGTMRISFVGEPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane, also known as DADT, is a synthetic molecule composed of a ring-shaped structure with four carbon atoms and four oxygen atoms. It has been studied for its potential applications in various scientific fields, such as organic chemistry, biochemistry, and pharmacology. DADT is a versatile compound and can be used as a reagent, catalyst, or ligand in various chemical reactions. It is also used as a substrate in enzyme-mediated reactions to produce specific products. In addition, DADT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

The research on related compounds such as tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes and their structural analysis has shown significant interest in understanding their antimalarial activity and the influence of structural modifications on their biological efficacy. Studies have highlighted the correlations between the structural attributes of these compounds and their pharmacological profiles, suggesting that the steric hindrance around the tetraoxane ring could inhibit activation and prevent their intended biological effects. For example, the analysis of tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes indicated that additional axial methyl groups might prevent activation by obstructing electron transfer from heme or other iron(II) species, which is crucial for their antiparasitic action (McCullough et al., 2000).

Pharmacological Applications

The design and synthesis of dispiro-1,2,4,5-tetraoxanes have been specifically targeted toward creating metabolically stable analogues with potential antimalarial activities. The research underscores the exploration of these compounds as a part of the effort to find new therapeutic agents that could offer better efficacy and stability compared to existing treatments. The studies have shown a range of activities, highlighting the importance of structural features in determining the biological outcomes of these compounds. For instance, some compounds have demonstrated potent antimalarial activity in in vitro assays against Plasmodium falciparum, indicating their potential as lead compounds for developing new antimalarial drugs (Vennerstrom et al., 2000).

Properties

IUPAC Name

7,10-dioxa-3-azadispiro[4.0.46.45]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-4-11(13-7-8-14-11)10(3-1)5-6-12-9-10/h12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTMRISFVGEPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C3(C1)CCNC3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane
Reactant of Route 2
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane
Reactant of Route 3
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane
Reactant of Route 4
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane
Reactant of Route 5
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane
Reactant of Route 6
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane

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